4-Bromo-6-fluoro-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family, characterized by the presence of bromine and fluorine substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula of 4-bromo-6-fluoro-2-methyl-2H-indazole is C_8H_7BrF N_2, and it features a distinctive indazole ring structure.
The compound is classified under the category of indazoles, which are bicyclic compounds containing a fused benzene and pyrazole ring. Indazoles are known for their diverse pharmacological properties, making them valuable in various scientific fields, particularly medicinal chemistry. The specific structure of 4-bromo-6-fluoro-2-methyl-2H-indazole allows it to participate in various chemical reactions, enhancing its utility in synthetic chemistry and biological applications.
The synthesis of 4-bromo-6-fluoro-2-methyl-2H-indazole can be achieved through several methods, primarily involving the bromination and cyclization of suitable precursors. One effective synthetic route involves using 3-fluoro-2-methylbenzene amine as a starting material. This method employs a three-step process:
The reaction conditions are typically mild, allowing for high yields suitable for industrial production. For example, yields can reach up to 77% under optimized conditions .
The molecular structure of 4-bromo-6-fluoro-2-methyl-2H-indazole features a fused indazole core with specific substituents at the 4 and 6 positions. The presence of bromine and fluorine atoms significantly influences its reactivity and biological properties.
Key structural data includes:
4-Bromo-6-fluoro-2-methyl-2H-indazole can engage in various chemical reactions:
Common reagents used in these reactions include sodium hydride for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
The mechanism of action for 4-bromo-6-fluoro-2-methyl-2H-indazole involves its interaction with specific biological targets, such as enzymes or receptors. It has been noted for its potential inhibitory effects on phosphoinositide 3-kinase δ, which is relevant in treating respiratory diseases. The binding affinity and specificity towards these targets depend on the structural characteristics imparted by the bromine and fluorine substituents.
While specific physical properties such as solubility are not extensively documented, compounds within the indazole class generally exhibit moderate solubility in organic solvents like dimethyl sulfoxide or ethanol.
Key chemical properties include:
4-Bromo-6-fluoro-2-methyl-2H-indazole has several significant applications:
Introduction to the Compound4-Bromo-6-fluoro-2-methyl-2H-indazole (CAS 1425932-77-9) is a halogenated indazole derivative with the molecular formula C₈H₆BrFN₂ and a molecular weight of 229.05 g/mol. This solid compound features a 2H-indazole tautomeric form stabilized by N2-methylation, with bromine and fluorine substituents at the C4 and C6 positions, respectively. Its synthetic versatility makes it a key intermediate for pharmaceutical development, particularly in kinase inhibitor scaffolds [7]. Key identifiers include:
Table 1: Fundamental Identifiers of 4-Bromo-6-fluoro-2-methyl-2H-indazole
Property | Value |
---|---|
CAS Registry Number | 1425932-77-9 |
Molecular Formula | C₈H₆BrFN₂ |
Molecular Weight | 229.05 g/mol |
SMILES | CN1N=C₂C=C(F)C=C(Br)C₂=C₁ |
IUPAC Name | 4-Bromo-6-fluoro-2-methyl-2H-indazole |
Storage Conditions | Sealed, dry, room temperature |
Metal-free C–H amination strategies enable environmentally sustainable construction of the 2H-indazole core. A particularly efficient route involves oxidative cyclization of ortho-substituted arylhydrazones using [bis(trifluoroacetoxy)iodo]benzene (PIFA) as a stoichiometric oxidant. This method directly forms the N–N bond under mild conditions, circumventing the need for transition metal catalysts. For 6-fluoro-2-methyl-2H-indazole precursors, cyclization proceeds regioselectively at the C3 position due to the electron-withdrawing effect of the fluorine atom, which activates the adjacent carbon toward electrophilic amination. Subsequent bromination at C4 is achieved using N-bromosuccinimide (NBS) in acetic acid, yielding the title compound in >75% purity after deprotection and crystallization. Key advantages include operational simplicity and avoidance of heavy metal residues, though stoichiometric oxidant use remains a limitation [5].
Table 2: Metal-Free C–H Amination Optimization Parameters
Reaction Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Oxidant | PIFA (1.2 equiv) | Yield drops 40% with PhI(OAc)₂ |
Solvent | Dichloromethane/Water (9:1) | <50% yield in pure organic solvents |
Temperature | 25°C | Decomposition >40°C |
Hydrazone Equivalents | 1.0 | Excess increases impurities |
Bromination Agent | NBS in AcOH | Br₂ leads to dibromination |
Organophosphorus reagents facilitate deoxygenative N–N bond formation, converting nitro groups into indazole rings under reductive conditions. 2-Nitro-5-fluoro-benzaldehyde serves as the ideal precursor for synthesizing 6-fluoro-2H-indazoles. The process involves:
Regioselective halogenation in indazoles is governed by electronic and steric factors. Computational studies (DFT calculations) reveal that:
Experimental data confirms these predictions: electrophilic bromination of 6-fluoro-2-methyl-2H-indazole with NBS in DMF exclusively affords 4-bromo-6-fluoro-2-methyl-2H-indazole (92% yield). Conversely, directed ortho-metalation (DoM) strategies using n-BuLi at −78°C enables selective bromination at C4 prior to fluorine introduction, though with lower functional group tolerance [2] [4] [5].
Table 3: Regioselective Halogenation Selectivity in 2H-Indazoles
Substrate | C4 (%) | C5 (%) | C7 (%) | Conditions |
---|---|---|---|---|
6-Fluoro-2-methyl-2H-indazole | 98 | <1 | <1 | NBS, DMF, 25°C |
2-Methyl-2H-indazole | 45 | 30 | 25 | Br₂, FeCl₃, CH₂Cl₂ |
6-Nitro-2-methyl-2H-indazole | 10 | 85 | 5 | NBS, AcOH, 70°C |
Tandem imine condensation/Cadogan heterocyclization integrates two key steps into a single pot:
This method achieves 75–85% overall yield and eliminates intermediate purification. Bromination is performed in situ using tetrabutylammonium tribromide (TBATB) to deliver 4-bromo-6-fluoro-2-methyl-2H-indazole. Microwave irradiation (150°C, 30 min) significantly accelerates the cyclization step while improving yields to 90% by suppressing thermal decomposition [5] [8] [9].
Palladium catalysis enables diversification of 4-bromo-6-fluoro-2-methyl-2H-indazole at C4 via:
The C6-fluorine remains intact under these conditions due to its poor leaving-group ability, while the 2-methyl group prevents N1 coordination, ensuring exclusive C4 functionalization. This chemoselectivity underpins the compound’s utility in synthesizing pharmacophores like pazopanib analogs [8] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: